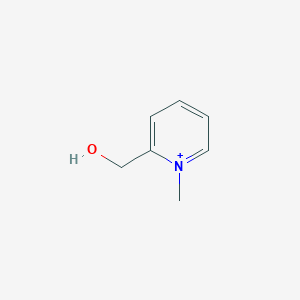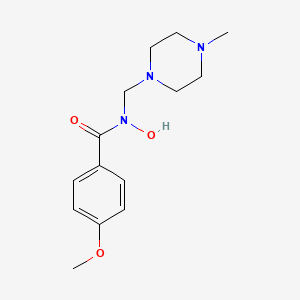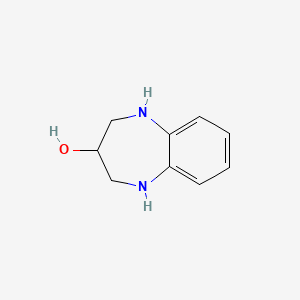
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions can protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolyzing the obtained compound, and acidifying it. The resulting compound is then subjected to Friedel-Crafts acylation reaction to perform intramolecular cyclization, ultimately yielding the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce nitro, sulfo, or halogen groups onto the benzene ring .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be compared with other similar compounds in the benzodiazepine family:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with dimethyl groups at the first and fifth positions.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound includes a fluorine atom at the eighth position, which can significantly alter its chemical and biological properties.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound has a similar core structure but with different functional groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
49633-32-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-7-5-10-8-3-1-2-4-9(8)11-6-7/h1-4,7,10-12H,5-6H2 |
InChI Key |
ZNNLPCYZFQMXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


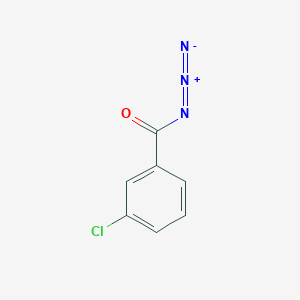

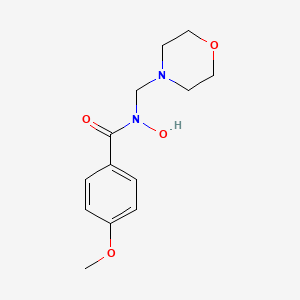
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
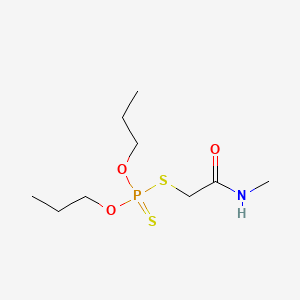
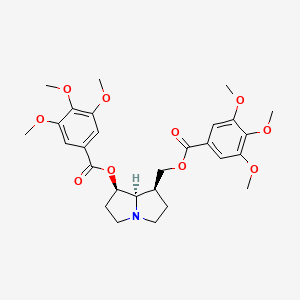

![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
